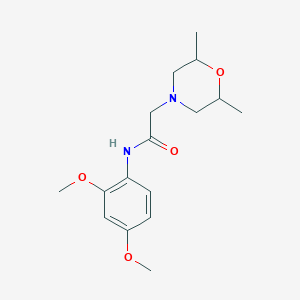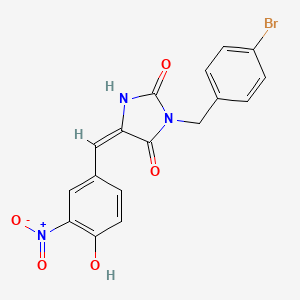![molecular formula C18H21NO3 B5331051 2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)
2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide, also known as O-Desmethyltramadol, is a synthetic opioid analgesic that is structurally related to tramadol. It was first synthesized in the 1970s and has since been used as a pain reliever in clinical settings. In recent years, it has gained attention in scientific research due to its potential therapeutic applications and unique mechanism of action.
Mécanisme D'action
2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamideramadol acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also acts as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamideramadol has been shown to have similar analgesic effects to tramadol, but with a longer duration of action. It has also been shown to have fewer adverse effects, such as respiratory depression and constipation. In addition, it has been shown to have a lower potential for abuse and dependence than other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamideramadol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also has a well-characterized mechanism of action, which makes it a useful tool for studying opioid receptors and neurotransmitter systems. However, its use in lab experiments is limited by its potential for toxicity and the need for specialized equipment and facilities to handle it safely.
Orientations Futures
There are several areas of future research for 2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamideramadol. One potential direction is the development of new analgesics based on its structure and mechanism of action. Another direction is the study of its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand its potential use in cancer treatment and its effects on tumor growth.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamideramadol involves the reaction of 2-methoxyphenylacetic acid with 3-methoxyphenylmethylamine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then reduced with sodium borohydride to yield 2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamideramadol.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamideramadol has been studied for its potential use in treating pain, depression, and anxiety. It has also shown promise in the treatment of opioid addiction and withdrawal symptoms. In addition, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(14-8-6-9-16(11-14)21-2)19-18(20)12-15-7-4-5-10-17(15)22-3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXDOKOIVGJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5330991.png)
![3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B5331001.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5331008.png)
![2-[2-(3-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5331012.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5331025.png)
![1-{[(2-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5331027.png)


![4-(4-chlorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331045.png)
![N'-[1-(4-biphenylyl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B5331050.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)
